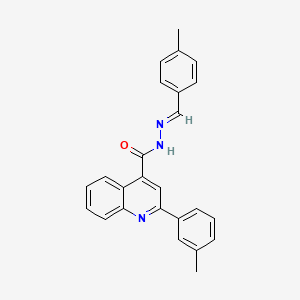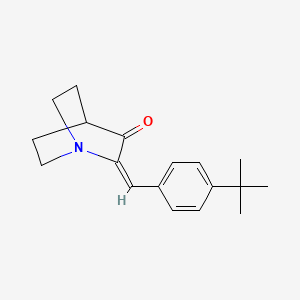
2-(1,3-benzodioxol-5-yl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-benzodioxol-5-yl)-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Scientific Research Applications
π-hole Tetrel Bonding Interactions
Research by Ahmed et al. (2020) demonstrates the synthesis and characterization of triazole derivatives related to the specified compound, focusing on π-hole tetrel bonding interactions through Hirshfeld surface analysis and DFT calculations. This study emphasizes the importance of molecular structure in establishing self-assembled dimers and the influence of substituents on the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Catalysis for C-N Bond Formation
Donthireddy et al. (2020) explored ruthenium(II) complexes with N-heterocyclic carbene ligands for efficient C-N bond formation via a hydrogen-borrowing strategy. This work highlights the potential of such complexes, incorporating derivatives similar to the specified chemical, as catalysts in organic synthesis, particularly for selective mono-N-methylation of anilines (Donthireddy et al., 2020).
Crystal Structures and DFT Studies
Ahmed et al. (2016) reported on the one-pot synthesis, crystal structure, and DFT studies of 1,4,5-trisubstituted 1,2,3-triazoles. Their work provides insights into the molecular structures and stability of compounds structurally related to the query molecule, enhancing understanding of their reactivity and potential applications (Ahmed et al., 2016).
Synthesis and Antimicrobial Evaluation
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research underlines the antimicrobial potential of compounds derived from or related to the specified chemical, suggesting their utility in developing new antimicrobial agents (Jadhav et al., 2017).
Anticonvulsant Agents
Liu et al. (2016) conducted research on benztriazoles for anticonvulsant activity, showcasing the therapeutic potential of derivatives similar to the query compound. Their findings offer a foundation for further investigation into the development of new anticonvulsant medications (Liu et al., 2016).
Properties
IUPAC Name |
(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11-2-4-12(5-3-11)8-14-18(20)23-17(19-14)13-6-7-15-16(9-13)22-10-21-15/h2-9H,10H2,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMJRMUMQCPIRW-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-methylisoxazol-5-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568000.png)
![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)
![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)
![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)
